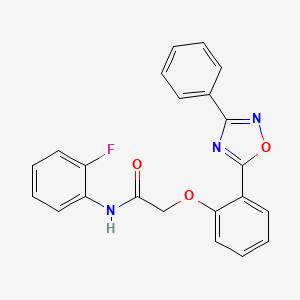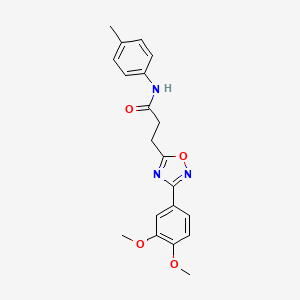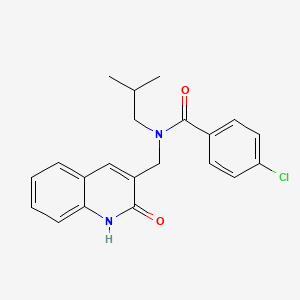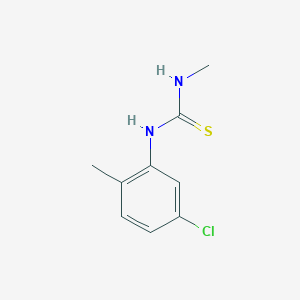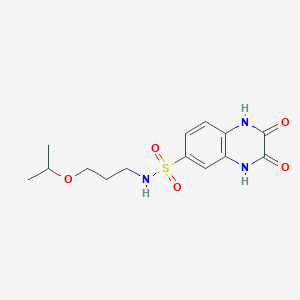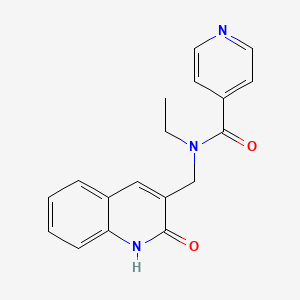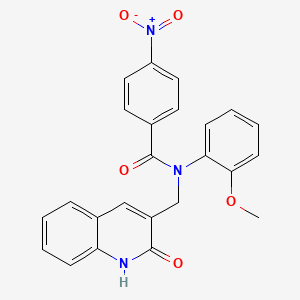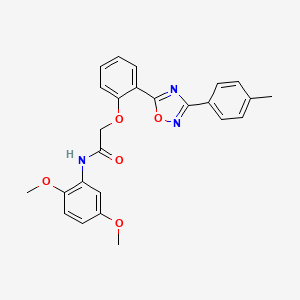
N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. DOXO-EMCH is a prodrug that is activated by enzymes present in the tumor microenvironment, leading to the release of the chemotherapeutic agent doxorubicin.
作用机制
The mechanism of action of DOXO-EMCH involves the selective activation of doxorubicin in the tumor microenvironment. The prodrug is designed to be stable in the bloodstream and extracellular matrix but is activated by enzymes present in the tumor cells, leading to the release of doxorubicin. Once activated, doxorubicin can intercalate into the DNA of the tumor cells, leading to DNA damage, inhibition of DNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOXO-EMCH are primarily related to the activation of doxorubicin in the tumor cells. The release of doxorubicin leads to DNA damage and inhibition of DNA synthesis, which ultimately results in cell death. DOXO-EMCH has been shown to exhibit potent antitumor activity in preclinical studies, with minimal toxicity to normal tissues.
实验室实验的优点和局限性
DOXO-EMCH has several advantages for lab experiments, including its selective activation in the tumor microenvironment, potent antitumor activity, and minimal toxicity to normal tissues. However, the prodrug has some limitations, including the need for specific enzymes present in the tumor microenvironment for activation, potential variability in enzyme expression between patients, and the potential for drug resistance.
未来方向
For DOXO-EMCH research include optimizing the synthesis method to improve yield and purity, investigating the potential for combination therapy with other chemotherapeutic agents or immunotherapies, exploring the use of DOXO-EMCH in combination with targeted therapies, and investigating the potential for personalized medicine based on enzyme expression levels in individual patients. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DOXO-EMCH in humans.
In conclusion, DOXO-EMCH is a promising prodrug that has shown potent antitumor activity in preclinical studies. The selective activation of doxorubicin in the tumor microenvironment makes DOXO-EMCH a potential candidate for cancer therapy. However, further research is needed to optimize the synthesis method, evaluate the safety and efficacy in humans, and explore potential combination therapies.
合成方法
The synthesis of DOXO-EMCH involves several steps, including the preparation of the intermediate compounds. The first step involves the preparation of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2,5-dimethoxyphenyl)ethanamine to obtain DOXO-EMCH. The synthesis of DOXO-EMCH has been optimized to improve the yield and purity of the final product.
科学研究应用
DOXO-EMCH has been extensively studied for its potential applications in cancer therapy. The prodrug is designed to exploit the differences between the tumor microenvironment and normal tissues, leading to selective activation of the chemotherapeutic agent doxorubicin in the tumor cells. DOXO-EMCH has been shown to exhibit potent antitumor activity in preclinical studies, both in vitro and in vivo, against a range of cancer types, including breast, ovarian, lung, and pancreatic cancer.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)24-27-25(33-28-24)19-6-4-5-7-21(19)32-15-23(29)26-20-14-18(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQANSNIGJOZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)
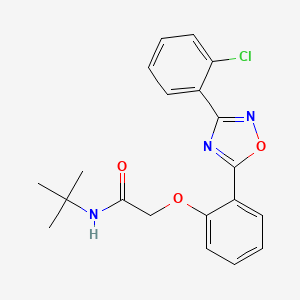
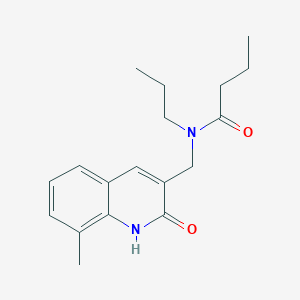
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7689643.png)
